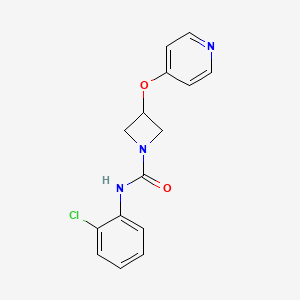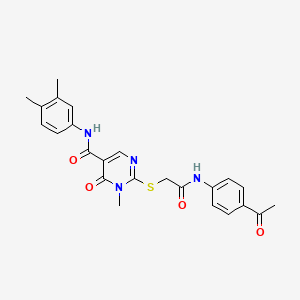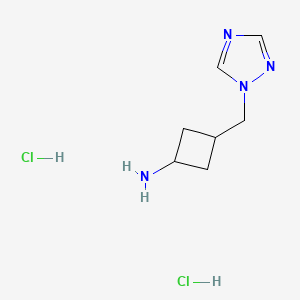![molecular formula C23H18F3N5O4 B2449548 N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1226438-26-1](/img/structure/B2449548.png)
N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and it exhibits a broad spectrum of biological activities .
Molecular Structure Analysis
Benzimidazole has a two-ring structure, consisting of a benzene ring fused to an imidazole ring . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Aplicaciones Científicas De Investigación
PET Imaging Ligands
One application involves the synthesis and evaluation of novel radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in the rodent brain. These compounds, including variations with fluorine substitutions, show potential for imaging mGluR1, indicating their utility in neurological research (Fujinaga et al., 2012).
Antimicrobial Activity
Another study utilized fluoroanisoles in anaerobic O-demethylations, highlighting the role of electron delocalized aromatic structures in supporting the methyl ether activation mechanism. This suggests the potential of fluoro-substituted compounds in exploring biochemical pathways under anaerobic conditions (Stupperich, Konle, & Eckerskorn, 1996).
Molecular Recognition and Docking Studies
The structural properties and selective recognition capabilities of benzimidazole cavitands toward specific molecular targets have been studied. These findings contribute to our understanding of molecular recognition processes, essential for designing more effective therapeutic agents (Choi et al., 2005).
Antitumor Properties
Research into fluorinated benzothiazoles has revealed their potent in vitro cytotoxicity against certain human breast cell lines. These compounds exhibit a biphasic dose-response relationship, which is characteristic of benzothiazole derivatives and may inform future cancer research (Hutchinson et al., 2001).
Synthesis and Chemical Transformations
The use of Diethylaminosulfur Trifluoride (DAST) in synthesizing fluorinated compounds, including benzamides, underscores the importance of fluorine in modifying chemical properties and enhancing the potential therapeutic applications of these molecules (Mukherjee, 1990).
Mecanismo De Acción
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, analgesic, anti-diabetic, and anticancer effects . The mechanism of action often involves interaction with biological targets, but the specific mechanism for “3-fluoro-N-[(1-isopropyl-1H-benzimidazol-5-yl)methyl]-4-methoxybenzamide” is not available in the sources I found.
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. While some benzimidazole derivatives are used in approved drugs, others may have toxic effects . The safety and hazards of “3-fluoro-N-[(1-isopropyl-1H-benzimidazol-5-yl)methyl]-4-methoxybenzamide” are not detailed in the sources I found.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O4/c1-35-16-9-7-15(8-10-16)27-21(33)14-6-11-19-29-31(22(34)30(19)12-14)13-20(32)28-18-5-3-2-4-17(18)23(24,25)26/h2-12H,13H2,1H3,(H,27,33)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOBXWLVKBHVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-6-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2449468.png)

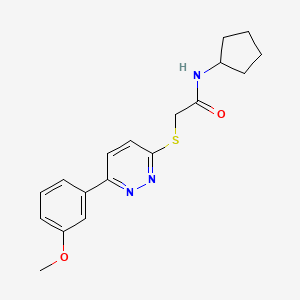

![4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide](/img/structure/B2449472.png)
![1-(Sec-butyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2449473.png)
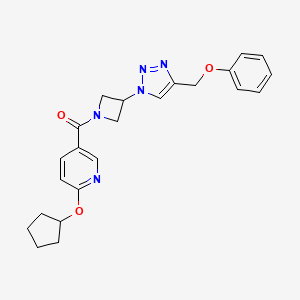
![N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide](/img/structure/B2449478.png)
![2-(3,4-Dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2449480.png)
![3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2449481.png)

